

"physicochemical properties of 5-Aminomethyl-1H-pyridin-2-one"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Aminomethyl-1H-pyridin-2-one

Cat. No.: B111613

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Aminomethyl-1H-pyridin-2-one**

Introduction

5-Aminomethyl-1H-pyridin-2-one is a heterocyclic organic compound belonging to the pyridinone class. Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules and their ability to serve as versatile bioisosteres.^{[1][2]} The physicochemical properties of **5-Aminomethyl-1H-pyridin-2-one** are fundamental to its behavior in chemical and biological systems, influencing its solubility, membrane permeability, and potential interactions with biological targets. This guide provides a comprehensive overview of its key physicochemical properties, details general experimental methodologies for their determination, and visualizes a typical workflow for property characterization.

Core Physicochemical Properties

The physicochemical properties of **5-Aminomethyl-1H-pyridin-2-one** have been reported across various chemical databases and suppliers. Much of the available data is based on computational predictions.

Data Presentation

The quantitative data for **5-Aminomethyl-1H-pyridin-2-one** are summarized in the table below for clarity and comparative analysis.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ N ₂ O	[3][4][5][6][7]
Molecular Weight	124.14 g/mol	[3][4][7][8]
CAS Number	131052-84-1	[3][4][5][8][9]
Appearance	Light green to brown solid / Liquid	[3][4][10][11]
Boiling Point	356.5 ± 34.0 °C (Predicted)	[3]
Density	1.146 - 1.3 g/cm ³ (Predicted)	[3][6]
pKa	11.98 ± 0.10 (Predicted)	[3][4][10]
XLogP3-AA (logP)	-1.4	[4][8]
Topological Polar Surface Area	55.1 Å ²	[4][8]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Storage Conditions	Inert gas at 2–8 °C or Ambient	[3][4][10][11]

Note: Discrepancies in reported values for appearance, density, and storage conditions exist across different suppliers, which may be due to variations in purity, physical state (e.g., solid vs. solution), or measurement conditions.

Experimental Protocols

While specific experimental protocols for the determination of every physicochemical property of **5-Aminomethyl-1H-pyridin-2-one** are not readily available in the cited literature, standardized methodologies are widely used in the field. The following section outlines general protocols for key experiments.

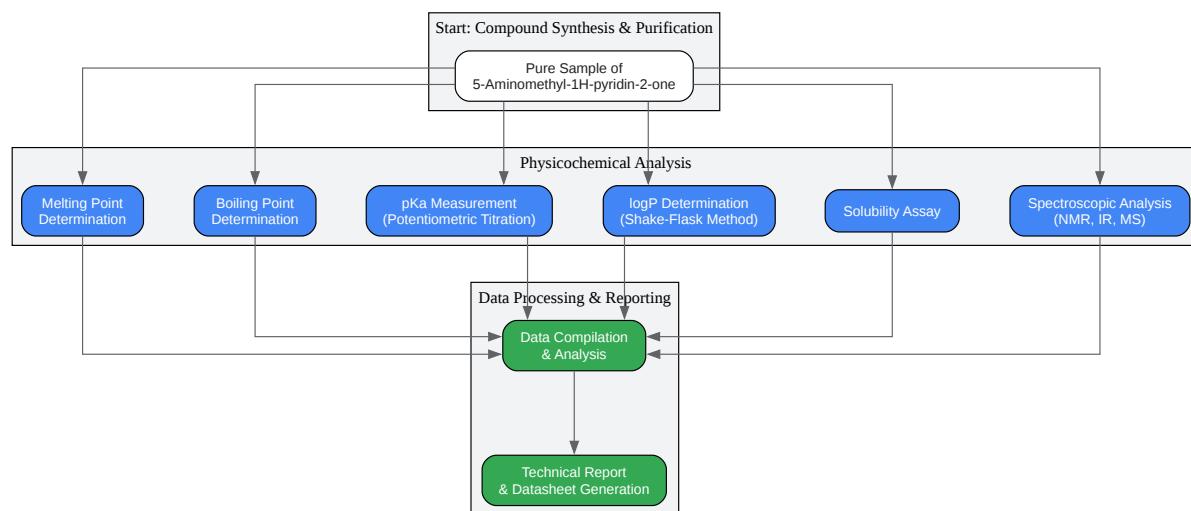
Determination of Melting Point

- Methodology: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. This method provides a sharp melting range for pure substances.

Determination of Boiling Point

- Methodology: The boiling point can be determined by distillation. The compound is heated in a flask with a condenser attached. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities or to avoid decomposition at high temperatures, vacuum distillation (at reduced pressure) can be employed, and the boiling point is then extrapolated to atmospheric pressure.

Potentiometric Titration for pKa Determination

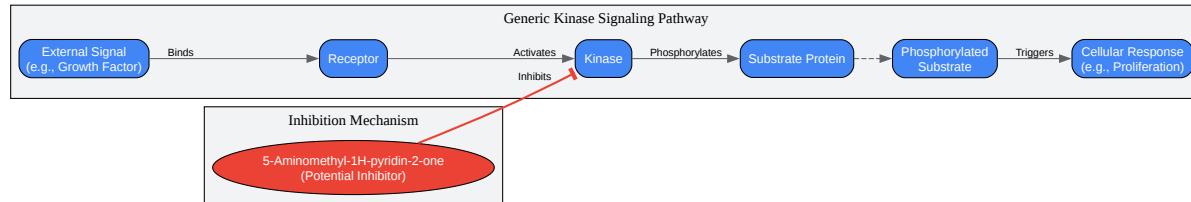

- Methodology: The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound with a known concentration is prepared in water or a suitable co-solvent. A standardized solution of a strong acid or base is incrementally added to the sample solution. The pH of the solution is measured after each addition using a calibrated pH meter. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Shake-Flask Method for logP Determination

- Methodology: The partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The layers are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a chemical compound like **5-Aminomethyl-1H-pyridin-2-one**.


[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical property determination.

Biological Relevance and Signaling Pathways

Pyridin-2(1H)-one derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These activities often stem from their ability to inhibit key enzymes, such as protein kinases, within cellular signaling pathways.[2] For instance, certain pyridinone derivatives act as inhibitors of mTOR, a crucial kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation.[12] While specific signaling pathways directly modulated by **5-Aminomethyl-1H-pyridin-2-one** are not detailed in the available literature, its structural features suggest potential for interaction with biological targets. The aminomethyl group can act as a hydrogen bond donor and a basic center, while the pyridinone ring itself can participate in hydrogen bonding and pi-stacking interactions, which are critical for molecular recognition in biological systems.[1]

The following diagram illustrates a simplified, high-level representation of a generic kinase inhibition pathway, a common mechanism of action for pyridinone-based compounds.

[Click to download full resolution via product page](#)

Caption: Generic kinase inhibition by a potential pyridinone-based agent.

Conclusion

This technical guide provides a consolidated overview of the core physicochemical properties of **5-Aminomethyl-1H-pyridin-2-one**. The presented data, compiled from various sources, offers valuable insights for researchers in drug discovery and chemical synthesis. Understanding these properties is crucial for predicting the compound's behavior, designing

relevant experiments, and exploring its potential as a scaffold in the development of new therapeutic agents. The generalized experimental protocols and workflow diagrams serve as a practical reference for the characterization of this and similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE price,buy 5-AMINOMETHYL-1H-PYRIDIN-2-ONE - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE | 131052-84-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. echemi.com [echemi.com]
- 7. 5-Aminomethyl-1H-pyridin-2-one - CAS:131052-84-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. 5-(Aminomethyl)pyridin-2(1H)-one | C₆H₈N₂O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE | 131052-84-1 [amp.chemicalbook.com]
- 10. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE | 131052-84-1 [m.chemicalbook.com]
- 11. 5-Aminomethyl-1H-pyridin-2-one | 131052-84-1 [sigmaaldrich.com]
- 12. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physicochemical properties of 5-Aminomethyl-1H-pyridin-2-one"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111613#physicochemical-properties-of-5-aminomethyl-1h-pyridin-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com